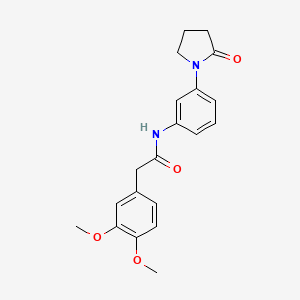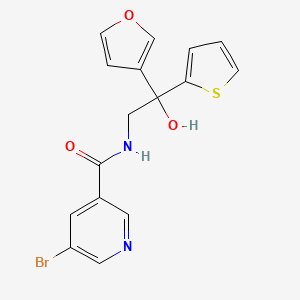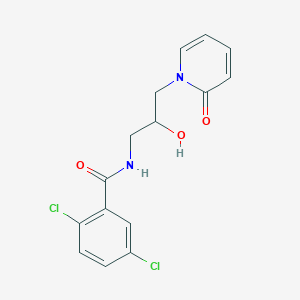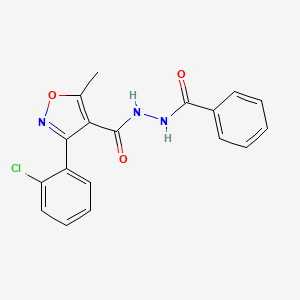
2-(3,4-dimethoxyphenyl)-N-(3-(2-oxopyrrolidin-1-yl)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-dimethoxyphenyl)-N-(3-(2-oxopyrrolidin-1-yl)phenyl)acetamide is a useful research compound. Its molecular formula is C20H22N2O4 and its molecular weight is 354.406. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer Activity
Compounds structurally related to 2-(3,4-dimethoxyphenyl)-N-(3-(2-oxopyrrolidin-1-yl)phenyl)acetamide have shown promising results in anticancer studies. For instance, derivatives synthesized from related scaffolds demonstrated cytotoxic activity against breast cancer cell lines, indicating their potential as anticancer agents (Saeedian Moghadam & Amini, 2018). Additionally, novel 5-oxopyrrolidine derivatives were explored for their anticancer and antimicrobial activities, showing potent effects against specific cancer cell lines and multidrug-resistant Staphylococcus aureus strains (Kairytė et al., 2022).
Corrosion Inhibition
Another interesting application is in the field of corrosion science, where derivatives of similar compounds have been investigated as corrosion inhibitors. A study on 2-(Alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives highlighted their efficacy in protecting steel against corrosion in acidic and oil medium environments, showcasing the compound's utility beyond pharmaceuticals (Yıldırım & Cetin, 2008).
Enzyme Inhibition
Compounds structurally related to this compound have also been explored for their enzyme inhibition properties. A dual inhibitor of cyclo-oxygenase and 5-lipoxygenase enzymes showed significant antiphlogistic, analgesic, antipyretic, antiasthmatic, and antiaggregative activity in animal models, indicating potential therapeutic applications in treating inflammation and related disorders (Laufer et al., 1994).
Material Science
In material science, compounds with similar structures have been utilized in the synthesis of novel polyimides and poly(amide-imide) materials. These materials are noted for their thermal stability and solubility in polar solvents, making them suitable for advanced applications in electronics and coatings (Mansoori et al., 2012).
Molecular Docking Studies
Molecular docking studies of related compounds have provided insights into their potential as anticancer drugs. For example, a study on N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide demonstrated its anticancer activity through in silico modeling targeting the VEGFr receptor, suggesting a pathway for the development of new anticancer agents (Sharma et al., 2018).
Propiedades
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-25-17-9-8-14(11-18(17)26-2)12-19(23)21-15-5-3-6-16(13-15)22-10-4-7-20(22)24/h3,5-6,8-9,11,13H,4,7,10,12H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGUWXEFAMDLVHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NC2=CC(=CC=C2)N3CCCC3=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[1-(4-Methylpyrimidin-2-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2905051.png)

![5-Fluoro-2-({[3-(Pyrimidin-2-Yl)pyridin-2-Yl]amino}methyl)phenol](/img/structure/B2905055.png)
![2-chloro-6-fluoro-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2905056.png)
![2-[3-(6-Chloropyridine-3-sulfonamido)phenyl]acetic acid](/img/structure/B2905058.png)


![3-[(E)-2-(2-chloro-6-fluorophenyl)ethenyl]-2,1-benzoxazole](/img/structure/B2905062.png)
![[(1-Cyanocyclohexyl)carbamoyl]methyl 2,5-dichlorothiophene-3-carboxylate](/img/structure/B2905063.png)
![2-(3-(p-tolylthio)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2905065.png)
![(E)-4-(2-cyano-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)vinyl)-2-methoxyphenyl acetate](/img/structure/B2905066.png)
